molecular formula C7H14N2O4 B14435633 3-Hydroxy-4-[nitroso(propyl)amino]butanoic acid CAS No. 77382-80-0

3-Hydroxy-4-[nitroso(propyl)amino]butanoic acid

Cat. No.: B14435633
CAS No.: 77382-80-0
M. Wt: 190.20 g/mol
InChI Key: UWYHHRSGRPCZCT-UHFFFAOYSA-N
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Description

3-Hydroxy-4-[nitroso(propyl)amino]butanoic acid is a chemical compound that belongs to the class of nitroso compounds These compounds are characterized by the presence of a nitroso group (-NO) attached to an organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-[nitroso(propyl)amino]butanoic acid typically involves the nitration of a precursor compound. One common method is the reaction of 3-hydroxybutanoic acid with nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid catalyst. The reaction conditions often include maintaining a low temperature to control the rate of nitration and prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-[nitroso(propyl)amino]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Hydroxy-4-[nitroso(propyl)amino]butanoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other nitroso compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-[nitroso(propyl)amino]butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxybutanoic acid: Lacks the nitroso group, making it less reactive in certain chemical reactions.

    4-Hydroxybutanoic acid: Similar structure but different functional groups, leading to distinct chemical properties.

    3-Aminobutanoic acid: Contains an amino group instead of a nitroso group, resulting in different reactivity and applications.

Uniqueness

3-Hydroxy-4-[nitroso(propyl)amino]butanoic acid is unique due to the presence of both hydroxy and nitroso functional groups. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

77382-80-0

Molecular Formula

C7H14N2O4

Molecular Weight

190.20 g/mol

IUPAC Name

3-hydroxy-4-[nitroso(propyl)amino]butanoic acid

InChI

InChI=1S/C7H14N2O4/c1-2-3-9(8-13)5-6(10)4-7(11)12/h6,10H,2-5H2,1H3,(H,11,12)

InChI Key

UWYHHRSGRPCZCT-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC(CC(=O)O)O)N=O

Origin of Product

United States

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